3,5-Dibromo-2,6-difluorothiophenol
Overview
Description
3,5-Dibromo-2,6-difluorothiophenol is a halogenated thiophenol derivative. This compound is characterized by the presence of bromine and fluorine atoms attached to the thiophenol ring, which significantly influences its chemical properties and reactivity. It is used in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2,6-difluorothiophenol typically involves the halogenation of thiophenol derivatives. One common method is the bromination and fluorination of thiophenol under controlled conditions. The reaction usually requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like elemental fluorine or a fluorinating reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2,6-difluorothiophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiophenol group can be oxidized to form sulfonic acids or reduced to form thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenols, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
3,5-Dibromo-2,6-difluorothiophenol has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceutical compounds.
Chemical Biology: It is used in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2,6-difluorothiophenol involves its interaction with molecular targets through its halogenated functional groups. The bromine and fluorine atoms can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-3,4-difluorothiophene
- 3,4-Dibromo-2,6-difluorothiophenol
- 3,5-Difluoro-2,4,6-triazidopyridine
Uniqueness
3,5-Dibromo-2,6-difluorothiophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms in the 3,5- and 2,6-positions, respectively, allows for unique interactions and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
3,5-dibromo-2,6-difluorobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2S/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFIQIRMZDCEIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)S)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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